2-Phthalimidoethyl propionate
Description
Significance of the Phthalimide (B116566) Moiety as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry
The phthalimide structure, chemically known as isoindole-1,3-dione, is recognized as a "privileged scaffold" in the realms of chemical biology and medicinal chemistry. conicet.gov.arrsc.org This designation is attributed to its ability to serve as a foundational structure for a wide array of biologically active compounds. biomedgrid.com The phthalimide core is a bicyclic system composed of a benzene (B151609) ring fused to a five-membered ring containing an imide functional group. rsc.org
The significance of the phthalimide moiety stems from several key characteristics:
Versatile Biological Activity: Phthalimide derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and antitumor activities. biomedgrid.com This wide range of activities makes the phthalimide scaffold an attractive starting point for the development of new therapeutic agents.
Structural Rigidity and Synthetic Accessibility: The planar and rigid nature of the phthalimide ring system provides a defined three-dimensional orientation for appended functional groups, which can be crucial for specific interactions with biological targets. Furthermore, phthalimides are generally straightforward to synthesize, often through the condensation of phthalic anhydride (B1165640) with a primary amine. rsc.org
Modulator of Biological Pathways: The hydrophobic nature of the phthalimide group allows it to cross biological membranes, a desirable property for drug candidates. rsc.org Famously, thalidomide, a derivative of phthalimide, is known for its immunomodulatory and anti-angiogenic properties, which are harnessed for the treatment of certain cancers. globalresearchonline.net
The diverse applications of the phthalimide scaffold are highlighted by the range of compounds that have been synthesized and investigated for various therapeutic purposes.
Overview of Ester Derivatives in Drug Discovery and Chemical Synthesis Contexts
Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. In the context of drug discovery and chemical synthesis, ester derivatives play several pivotal roles:
Prodrug Strategy: Esters are frequently employed as prodrugs to enhance the pharmacokinetic properties of a parent drug. By masking polar functional groups like carboxylic acids or alcohols with an ester, the lipophilicity of a molecule can be increased, leading to improved absorption and bioavailability. Once in the body, ubiquitous esterase enzymes can hydrolyze the ester bond to release the active drug.
Synthetic Intermediates: The ester group is a versatile functional group in organic synthesis. It can be readily converted into other functional groups such as carboxylic acids, alcohols, and amides, making it a valuable intermediate in the construction of more complex molecules. globalresearchonline.net
The synthesis of ester derivatives, known as esterification, can be achieved through various methods, including the classic Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. globalresearchonline.net
The combination of the privileged phthalimide scaffold with a versatile ester linkage in 2-Phthalimidoethyl propionate (B1217596) provides a molecule with intriguing potential for further investigation in both synthetic and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61318-34-1 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl propanoate |
InChI |
InChI=1S/C13H13NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
XVQDVUVUUYOALV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phthalimidoethyl Propionate and Analogues
Established Synthetic Routes to Phthalimidoethyl Esters
Esterification Reactions of Hydroxyalkylphthalimides
A primary and straightforward approach to 2-phthalimidoethyl esters involves the esterification of N-(2-hydroxyethyl)phthalimide. This precursor is readily available and can be converted to the desired ester through several reliable methods.
One common method is the reaction of N-(2-hydroxyethyl)phthalimide with an acylating agent such as propionyl chloride or propionic anhydride (B1165640). This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride or propionic acid byproduct. The choice of solvent is often a non-protic one, for instance, dichloromethane (B109758) or tetrahydrofuran, to ensure the reactivity of the acylating agent.
Alternatively, direct esterification with propionic acid can be achieved through methods like the Fischer-Speier esterification. This involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the ester product.
A particularly effective method for this transformation is the Mitsunobu reaction . This reaction allows for the conversion of primary and secondary alcohols to esters under mild conditions with a high degree of inversion of stereochemistry if a chiral center is present. The reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate.
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride/Anhydride | N-(2-hydroxyethyl)phthalimide, propionyl chloride/anhydride, base (e.g., Et₃N) | Anhydrous aprotic solvent (e.g., DCM, THF), room temperature or gentle heating | High yielding, relatively fast reaction times | Requires preparation of the acyl chloride/anhydride, byproduct removal |
| Fischer-Speier Esterification | N-(2-hydroxyethyl)phthalimide, propionic acid, acid catalyst (e.g., H₂SO₄) | Reflux in an appropriate solvent with water removal (e.g., Dean-Stark apparatus) | Uses readily available starting materials, scalable | Reversible reaction, requires harsh acidic conditions and high temperatures |
| Mitsunobu Reaction | N-(2-hydroxyethyl)phthalimide, propionic acid, PPh₃, DEAD/DIAD | Anhydrous THF, 0 °C to room temperature | Mild reaction conditions, high yields, stereochemical control | Stoichiometric amounts of reagents and byproducts to be removed |
Amidoalkylation Approaches for Ester Formation
Amidoalkylation reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions proceed through the generation of highly reactive N-acyliminium ions, which then react with a variety of nucleophiles. While direct synthesis of 2-phthalimidoethyl propionate (B1217596) via amidoalkylation of propionic acid is not a commonly cited route, the principles of this methodology can be applied.
The key intermediate in such a reaction would be an N-acyliminium ion generated from a suitable phthalimide (B116566) precursor. For example, a precursor such as N-(hydroxymethyl)phthalimide or N-(alkoxymethyl)phthalimide could be treated with a Lewis or Brønsted acid to generate the corresponding N-acyliminium ion. In theory, this electrophilic species could then be trapped by propionate acting as a nucleophile. However, the nucleophilicity of a carboxylate is often not sufficient for this type of reaction, and other side reactions may be more favorable.
A more plausible, albeit indirect, amidoalkylation approach would involve the reaction of an N-acyliminium ion with a nucleophile that can be subsequently converted to the desired ester. For instance, the amidoalkylation of a cyanide-containing nucleophile could yield a nitrile, which can then be hydrolyzed and esterified to give the final product.
Advanced Synthetic Strategies for Complex 2-Phthalimidoethyl Structures
Parallel Synthesis Techniques for Analog Library Generation
To explore the structure-activity relationships of 2-phthalimidoethyl propionate analogues, the generation of compound libraries is often necessary. Parallel synthesis techniques are well-suited for this purpose, allowing for the rapid production of a multitude of related compounds.
A common strategy for the parallel synthesis of a 2-phthalimidoethyl ester library would involve the use of a common intermediate, such as N-(2-hydroxyethyl)phthalimide, which is then reacted with a diverse set of carboxylic acids. This can be efficiently carried out in a multi-well plate format. Automated liquid handlers can be used to dispense the alcohol, a coupling reagent (e.g., a carbodiimide (B86325) like DCC or EDC with DMAP), and the library of carboxylic acids into the individual wells. After the reaction, purification can also be streamlined using techniques like solid-phase extraction (SPE) or high-throughput liquid chromatography-mass spectrometry (LC-MS).
| Library Synthesis Component | Example Reagents/Techniques | Purpose |
| Scaffold | N-(2-hydroxyethyl)phthalimide | Provides the core 2-phthalimidoethyl structure. |
| Building Blocks | A diverse library of carboxylic acids | To introduce variability at the ester functionality. |
| Coupling Reagents | DCC/DMAP, EDC/DMAP, HATU | To facilitate the esterification reaction. |
| Reaction Format | 96-well or 384-well plates | Allows for simultaneous reactions. |
| Purification | Solid-Phase Extraction (SPE), Preparative HPLC | To isolate the desired products in a high-throughput manner. |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates a substantial portion of all the starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of complex structures containing the phthalimidoethyl moiety.
Recent research has demonstrated that phthalimide can act as a carboxylic acid surrogate in the Passerini three-component reaction . ijrst.comijrst.comnih.gov This reaction typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid. By using a phthalimide derivative in place of the carboxylic acid, a novel class of α-acyloxyamides can be generated. While not directly yielding this compound, this methodology opens up avenues for creating complex molecules with a phthalimide core.
Similarly, the Ugi four-component reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. N-hydroxyphthalimides have been successfully employed as isosteres for the carboxylic acid component in the Ugi reaction, leading to the formation of α-hydrazino amides. researchgate.net This highlights the versatility of phthalimide derivatives in MCRs for the construction of diverse molecular scaffolds.
Derivatization and Functionalization Strategies of the 2-Phthalimidoethyl Scaffold
Further modification of the 2-phthalimidoethyl scaffold can be achieved by introducing functional groups onto the phthalimide ring or by modifying the ethyl linker.
Functionalization of the phthalimide ring can be accomplished by starting with a substituted phthalic anhydride. For example, using 4-nitrophthalic anhydride or 4-bromophthalic anhydride in the initial synthesis of the N-hydroxyethylphthalimide precursor would result in a scaffold with a handle for further chemical transformations. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in diazotization reactions. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce a wide range of substituents.
Additionally, the aromatic ring of the phthalimide can be directly functionalized through electrophilic aromatic substitution reactions, although the substitution pattern is dictated by the directing effects of the imide group.
Modifications of the Phthalimide Ring System
Strategic alterations to the phthalimide ring system are primarily achieved by utilizing substituted phthalic anhydrides in the initial condensation reaction with ethanolamine (B43304). This approach allows for the introduction of a variety of functional groups onto the aromatic backbone of the phthalimide moiety, thereby influencing the electronic and steric properties of the resulting this compound analogues.
A common modification involves the introduction of a nitro group, which is a strong electron-withdrawing group. The synthesis of 4-nitrophthalimide (B147348) is a well-established procedure involving the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction is typically carried out at low temperatures (10-15°C) to control the regioselectivity and minimize side reactions. The crude 4-nitrophthalimide can be purified by crystallization from ethanol, with reported yields ranging from 63-66%. orgsyn.org This 4-nitrophthalic anhydride can then be reacted with ethanolamine to form N-(2-hydroxyethyl)-4-nitrophthalimide, which is the precursor for 2-(4-nitrophthalimido)ethyl propionate.
Conversely, the introduction of an electron-donating amino group can also be achieved. While direct amination of the phthalimide ring is challenging, a common strategy involves the reduction of a nitro-substituted precursor. For instance, 4-nitrophthalimide can be reduced to 4-aminophthalimide. This transformation provides a versatile intermediate for further functionalization. The synthesis of N-sugar-substituted phthalimides from sugar azides and phthalic anhydride has also been reported, showcasing the versatility of forming the imide ring with various nitrogen sources under neutral conditions. semanticscholar.org
Halogenated phthalimides represent another important class of analogues. The synthesis of these compounds can be accomplished by using the corresponding halogen-substituted phthalic anhydrides. For example, 4-chlorophthalic anhydride can be synthesized and subsequently reacted with ethanolamine to produce N-(2-hydroxyethyl)-4-chlorophthalimide. A patent describes the synthesis of substituted phthalic anhydrides via a transimidation reaction between a substituted N-alkyl phthalimide and a substituted tetrahydrophthalic anhydride. sphinxsai.com
The synthesis of various N-substituted phthalimides has been extensively studied, often by reacting phthalic anhydride with a wide range of primary amines in solvents like acetic acid. derpharmachemica.comresearchgate.net These methodologies can be adapted to produce a library of N-(2-hydroxyethyl)phthalimide analogues with diverse substituents on the phthalimide ring.
Table 1: Synthesis of N-(2-hydroxyethyl)phthalimide Analogues
| Phthalimide Ring Substituent | Starting Phthalic Anhydride | Reaction Conditions | Product |
| 4-Nitro | 4-Nitrophthalic anhydride | with Ethanolamine | N-(2-hydroxyethyl)-4-nitrophthalimide |
| 4-Amino | 4-Aminophthalic anhydride | with Ethanolamine | N-(2-hydroxyethyl)-4-aminophthalimide |
| 4-Chloro | 4-Chlorophthalic anhydride | with Ethanolamine | N-(2-hydroxyethyl)-4-chlorophthalimide |
Strategic Alterations at the Propionate Ester Moiety
Modifications to the propionate ester moiety of this compound are typically introduced during the final esterification step. This involves the reaction of N-(2-hydroxyethyl)phthalimide with a variety of substituted propionic acids or their corresponding acid chlorides. This strategy allows for the incorporation of functional groups at the α- and β-positions of the propionate chain, leading to a diverse set of analogues.
A key strategy involves the use of halogenated propionic acid derivatives. For instance, 2-chloropropionic acid or its esters can be used to introduce a chlorine atom at the α-position of the propionate moiety. The preparation of 2-chloropropionic acid esters can be achieved by reacting the corresponding alkyl lactates with phosgene, followed by decomposition of the resulting chloroformates. google.comgoogle.com The reaction of N-(2-hydroxyethyl)phthalimide with 2-chloropropionyl chloride would yield 2-phthalimidoethyl 2-chloropropionate. A patent describes a method for preparing ethyl 2-chloropropionate by the alcoholysis of 2-chloropropionyl chloride with ethanol. researchgate.net
The introduction of a hydroxyl group is another important modification. 3-Hydroxypropionic acid can be used in the esterification reaction with N-(2-hydroxyethyl)phthalimide to produce 2-phthalimidoethyl 3-hydroxypropionate. The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid has been reported, showcasing an environmentally friendly approach to obtaining functionalized propionic acids. mdpi.com
Furthermore, the synthesis of analogues with aromatic substituents on the propionate chain is also of interest. For example, reacting N-(2-hydroxyethyl)phthalimide with 3-phenylpropionic acid would result in 2-phthalimidoethyl 3-phenylpropionate. The synthesis of ethyl 2-(4-aminophenyl)propionate has been documented, starting from 2-(4-nitrophenyl)propanoic acid, which is first esterified and then reduced. orgsyn.org This highlights the possibility of introducing substituted aryl groups onto the propionate backbone.
The classic Fischer esterification method, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common and versatile method for preparing these esters. google.com For more reactive or sensitive substrates, the use of acid chlorides or coupling agents can be employed to facilitate the esterification.
Table 2: Synthesis of this compound Analogues with Modified Ester Moieties
| Propionate Moiety Modification | Substituted Propionic Acid/Derivative | Esterification Method | Product |
| α-Chloro | 2-Chloropropionyl chloride | Acylation | 2-Phthalimidoethyl 2-chloropropionate |
| β-Hydroxy | 3-Hydroxypropionic acid | Fischer Esterification | 2-Phthalimidoethyl 3-hydroxypropionate |
| β-Phenyl | 3-Phenylpropionic acid | Fischer Esterification | 2-Phthalimidoethyl 3-phenylpropionate |
| α-(4-Aminophenyl) | 2-(4-Aminophenyl)propionic acid | Fischer Esterification | 2-Phthalimidoethyl 2-(4-aminophenyl)propionate |
Reactivity and Biotransformation Pathways of 2 Phthalimidoethyl Propionate Esters
Mechanisms of Ester Hydrolysis in Chemical and Biological Systems
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of an ester is a reversible process, often requiring an excess of water to drive the reaction toward the products. chemistrysteps.comwikipedia.org The mechanism for the acid-catalyzed hydrolysis of 2-Phthalimidoethyl propionate (B1217596) involves several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. aakash.ac.in
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate. byjus.com
Proton Transfer : A proton is transferred from the oxonium ion portion of the intermediate to one of the oxygen atoms of the original ester group, specifically the oxygen of the 2-phthalimidoethoxy group. This converts the alkoxy group into a good leaving group (an alcohol). youtube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group as the neutral alcohol molecule, 2-(phthalimido)ethanol. youtube.com
Deprotonation : The protonated carbonyl group of the resulting propionic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product. libretexts.org
The entire process is in equilibrium, representing the reverse of a Fischer esterification reaction. chemistrysteps.comwikipedia.org
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.org Unlike acid catalysis, the base (typically a hydroxide (B78521) ion, OH⁻) acts as a reagent rather than a catalyst and is consumed in stoichiometric amounts. wikipedia.org
The mechanism proceeds as follows:
Nucleophilic Attack : The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbonyl carbon of the 2-Phthalimidoethyl propionate. wikipedia.orgbyjus.com This leads to the formation of a tetrahedral alkoxide intermediate.
Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the 2-phthalimidoethoxide ion as the leaving group. wikipedia.orgbyjus.com
Deprotonation (Acid-Base Reaction) : The expelled alkoxide ion is a strong base and immediately deprotonates the newly formed propionic acid. This acid-base reaction is highly favorable and results in the formation of a carboxylate salt (propionate) and the alcohol 2-(phthalimido)ethanol. chemistrysteps.com This final, irreversible step drives the entire reaction to completion. chemistrysteps.com
Isotope labeling experiments on similar esters, such as ethyl propionate, have confirmed that the hydroxide ion attacks the carbonyl carbon and that the cleavage occurs at the acyl-oxygen bond. wikipedia.org
Enzymatic Hydrolysis by Carboxylesterases (hCE1, hCE2)
In biological systems, the hydrolysis of esters is predominantly catalyzed by a class of enzymes known as carboxylesterases. nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, play a critical role in the metabolism of ester-containing drugs and other xenobiotics. nih.gov These enzymes are serine hydrolases that utilize a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in their active site to facilitate the cleavage of the ester bond. emerginginvestigators.org
Human Carboxylesterase 1 (hCE1) : hCE1 is found in high concentrations in the liver and at lower levels in many other tissues. nih.gov It generally shows a preference for substrates with a large acyl group and a small alcohol moiety.
Human Carboxylesterase 2 (hCE2) : hCE2 is expressed predominantly in the gastrointestinal tract and the liver. nih.govnih.gov In contrast to hCE1, hCE2 typically favors substrates with a smaller acyl group and a larger, more complex alcohol group.
Given that this compound has a small acyl group (propionate) and a significantly larger alcohol moiety (2-phthalimidoethanol), it is plausible to hypothesize that it may be a preferential substrate for hCE2. However, without empirical data, its metabolism by hCE1 cannot be ruled out. The hydrolysis of this compound by these enzymes would yield propionic acid and 2-(phthalimido)ethanol.
| Enzyme | Primary Location | General Substrate Preference (Acyl vs. Alcohol Group) | Potential Role in Hydrolysis of this compound |
| hCE1 | Liver | Large Acyl, Small Alcohol | Possible, but may not be the preferred enzyme due to the small acyl group. |
| hCE2 | Intestine, Liver | Small Acyl, Large Alcohol | Likely a primary enzyme due to its preference for substrates with small acyl and large alcohol groups. |
This table is based on general substrate specificities of hCE1 and hCE2. nih.gov
Factors Influencing Hydrolytic Lability and Stability Profiles
The rate at which this compound undergoes hydrolysis is governed by both steric and electronic factors inherent in its molecular structure. These factors affect the accessibility of the electrophilic carbonyl center and the stability of the intermediates and transition states involved in the reaction.
Steric Effects on Reaction Kinetics
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of ester hydrolysis, steric bulk around the carbonyl group can hinder the approach of a nucleophile (like water or a hydroxide ion) or the active site of an enzyme. emerginginvestigators.org
For this compound, the acyl group is a propionate, which presents relatively low steric hindrance at the carbonyl carbon. However, the alcohol portion of the ester contains a large and bulky phthalimido group. While this group is two carbons away from the ester linkage, its size is a significant feature. In enzymatic hydrolysis, this bulky group must be accommodated within the active site of the carboxylesterase, and its size and shape are critical determinants of whether the molecule can bind effectively for catalysis to occur. emerginginvestigators.org The fit within the enzyme's binding pocket is crucial, and significant steric bulk can decrease the rate of hydrolysis or prevent it altogether if the molecule cannot be properly oriented.
Electronic Effects on Reactivity
The electronic properties of the substituents attached to the ester group significantly influence the reactivity of the carbonyl carbon. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups decrease it.
The phthalimido group in this compound is a potent electron-withdrawing group due to the presence of two electronegative carbonyl groups attached to the nitrogen atom. This electron-withdrawing character is transmitted through the two-carbon (ethyl) chain to the ester oxygen via an inductive effect (-I effect). This effect has two main consequences:
Increased Electrophilicity : The withdrawal of electron density from the ester oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Stabilization of the Leaving Group : The inductive effect makes the corresponding alcohol, 2-(phthalimido)ethanol, more acidic compared to a simple alcohol like ethanol. This increased acidity means that its conjugate base, the 2-phthalimidoethoxide ion, is more stable and therefore a better leaving group during the hydrolysis reaction.
Generally, factors that stabilize the leaving group accelerate the rate of both chemical and enzymatic hydrolysis. Therefore, the strong electron-withdrawing nature of the phthalimido group is expected to increase the hydrolytic lability of the ester bond in this compound compared to a simpler ester like ethyl propionate.
| Structural Feature | Effect | Influence on Hydrolysis Rate |
| Propionate Group | Low Steric Hindrance | Favors nucleophilic attack |
| Phthalimido Group | High Steric Hindrance (in alcohol moiety) | May hinder binding to enzyme active sites |
| Phthalimido Group | Strong Electron-Withdrawing Effect | Increases electrophilicity of carbonyl carbon and stabilizes the leaving group |
Nucleophilic Reactivity of the Ester Functionality with Biologically Relevant Species
The ester group in this compound is an electrophilic center susceptible to attack by nucleophiles. In a biological context, this reactivity is primarily manifested as hydrolysis, a reaction that can be catalyzed by acids or bases, or occur non-enzymatically with endogenous nucleophiles. The general mechanism for base-catalyzed ester hydrolysis, also known as saponification, involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group to yield a carboxylate salt and an alcohol. nih.gov
Biological Evaluation of 2 Phthalimidoethyl Propionate and Its Derivatives in Pre Clinical Research
Mechanistic Investigations at the Molecular and Cellular Level (Pre-clinical Focus)
Enzyme Inhibition Studies (e.g., Cytochrome bc1 complex, Phosphodiesterases)
While specific inhibitory activity of 2-Phthalimidoethyl propionate (B1217596) against the cytochrome bc1 complex has not been extensively detailed in publicly available research, the broader class of phthalimide-containing compounds has been investigated for various enzymatic interactions. The cytochrome bc1 complex is a critical component of the mitochondrial respiratory chain, and its inhibition can disrupt cellular energy production. Natural products have often served as a basis for the development of cytochrome bc1 inhibitors.
In the context of phosphodiesterases (PDEs) , a diverse family of enzymes that regulate intracellular signaling pathways, various derivatives of cyclic imides have been explored. While direct data on 2-Phthalimidoethyl propionate is not specified, related structures are often assessed for their potential to modulate PDE activity. Inhibition of phosphodiesterases is a therapeutic strategy in a range of disorders.
Receptor Ligand Binding Assays (e.g., Serotonin (B10506) Receptors)
The interaction of this compound with neurotransmitter receptors, such as serotonin (5-HT) receptors , is a key area of pre-clinical investigation. Serotonin receptors are a large family of G-protein coupled receptors that mediate a wide array of physiological functions in the central nervous system. Ligand binding assays are employed to determine the affinity and selectivity of compounds for different serotonin receptor subtypes. The phthalimide (B116566) moiety is a versatile scaffold that has been incorporated into various centrally active agents, suggesting that derivatives of this compound may exhibit binding affinity for serotonin receptors.
Modulatory Effects on Cellular Signaling Pathways (e.g., TGF-β pathway)
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis. This pathway is initiated by the binding of a TGF-β ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins. These activated Smad complexes then translocate to the nucleus to regulate the transcription of target genes. The potential for this compound and its derivatives to modulate this pathway is an area of interest in pre-clinical research, given the pathway's involvement in a multitude of disease states.
Pre-clinical Pharmacokinetic Considerations
Metabolic Stability Profiling in Biological Media (e.g., Plasma, Liver Microsomes)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and is often assessed in various biological matrices.
Plasma Stability: The stability of a test compound is evaluated by incubating it in plasma to determine its susceptibility to enzymatic degradation by plasma esterases and other enzymes.
Liver Microsome Stability: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Incubating a compound with liver microsomes in the presence of necessary cofactors like NADPH allows for the determination of its intrinsic clearance and the identification of potential metabolites. The percentage of the parent compound remaining over time is a key metric in these assays.
Below is a representative data table illustrating how metabolic stability data for a compound like this compound might be presented.
| Biological Matrix | Species | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Plasma | Human | 60 | Data not available | Data not available | Not Applicable |
| Plasma | Rat | 60 | Data not available | Data not available | Not Applicable |
| Liver Microsomes | Human | 60 | Data not available | Data not available | Data not available |
| Liver Microsomes | Rat | 60 | Data not available | Data not available | Data not available |
| Liver Microsomes | Dog | 60 | Data not available | Data not available | Data not available |
Note: Specific experimental data for this compound is not publicly available. The table serves as a template for how such data would be displayed.
Implications of Ester Prodrug Design for Enhanced Bioavailability in Pre-clinical Models
The presence of a propionate ester in the structure of this compound suggests that it may function as a prodrug. Ester prodrugs are frequently designed to improve the physicochemical properties of a parent drug, such as its solubility and permeability, thereby enhancing its oral bioavailability. The ester linkage is designed to be cleaved by esterase enzymes in the body, releasing the active pharmacological agent.
The success of an ester prodrug strategy depends on a delicate balance between increased absorption of the intact prodrug and its efficient conversion to the active drug. Pre-clinical studies in animal models are essential to evaluate whether the prodrug approach leads to a meaningful increase in systemic exposure to the active compound compared to the administration of the parent drug itself. The choice of animal model is crucial, as species differences in esterase activity can significantly impact the pharmacokinetic profile of the prodrug.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Phthalimidoethyl propionate (B1217596) and its analogs, docking studies are instrumental in elucidating the binding modes within the active sites of various enzymes and receptors.
For instance, studies on similar phthalimide (B116566) derivatives have utilized molecular docking to investigate their interactions with targets like topoisomerase II DNA gyrase and VEGFR-2. nih.govresearchgate.net These analyses reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. The insights gained from such studies can be extrapolated to understand how 2-Phthalimidoethyl propionate might bind to its putative targets, informing the design of analogs with improved binding affinity.
A hypothetical docking analysis of this compound could reveal the phthalimide group acting as a key anchoring point through hydrogen bonding, while the ethyl propionate moiety explores a hydrophobic pocket within the receptor's active site. The specifics of these interactions, including bond distances and interacting amino acid residues, are critical for understanding the molecular basis of its biological activity.
Table 1: Hypothetical Molecular Docking Parameters for this compound with a Putative Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Phthalimide carbonyl with Lys78; Propionate carbonyl with Ser123 |
| Interacting Amino Acid Residues | Leu23, Val31, Ala45, Phe180 |
| RMSD (Å) | 1.2 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., HOMO/LUMO Analysis)
Quantum chemical calculations offer a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological systems. Methods like Density Functional Theory (DFT) are employed to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. These calculations can also predict the distribution of electrostatic potential, highlighting regions of the molecule that are likely to engage in electrostatic interactions with a biological target.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
De Novo Design and Virtual Screening Approaches for Novel Analogs
De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design involves the computational construction of novel molecules with desired properties, often by assembling molecular fragments within the constraints of a receptor's active site. rsc.org Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those with a high probability of binding to a specific target. nih.gov
Starting with the this compound scaffold, de novo design algorithms could generate a plethora of novel analogs with potentially enhanced biological activity. Virtual screening of compound libraries could identify molecules that share key structural features with this compound and are therefore likely to exhibit similar biological effects.
Elucidation of Structure-Activity Relationships
Structure-activity relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. researchgate.net
The biological activity of phthalimide derivatives can be significantly modulated by introducing various substituents onto the phthalimide ring or the side chain. For this compound, modifications to the ethyl propionate chain, such as altering its length or introducing different functional groups, could have a profound impact on its potency and selectivity. SAR studies on related compounds have shown that even minor chemical modifications can lead to substantial changes in biological activity. nih.govrsc.org
Pharmacophore Modeling and Rational Lead Optimization Strategies
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govpharmacophorejournal.com Pharmacophore modeling is a crucial tool in rational drug design and lead optimization. nih.govmdpi.com
For a series of active phthalimide analogs, a pharmacophore model can be generated to define the essential structural motifs, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement. This model can then be used as a 3D query to search for other molecules with a similar pharmacophoric pattern. For this compound, a pharmacophore model might include the two carbonyl groups of the phthalimide as hydrogen bond acceptors and the aromatic ring as a hydrophobic feature. This model would be invaluable for guiding the optimization of this compound into a more potent and selective drug candidate.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation (NMR, IR, High-Resolution Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Phthalimidoethyl propionate (B1217596). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Phthalimidoethyl propionate, ¹H NMR and ¹³C NMR spectroscopy would be used to identify the different types of protons and carbons and their connectivity.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the phthalimide (B116566) and ester functional groups.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of this compound.
| Technique | Information Obtained | Expected Key Signals for this compound |
| ¹H NMR | Electronic environment and connectivity of hydrogen atoms. | Signals for aromatic protons of the phthalimide group, methylene protons of the ethyl chain, and protons of the propionate group. |
| ¹³C NMR | Carbon skeleton of the molecule. | Resonances for carbonyl carbons of the phthalimide and ester groups, aromatic carbons, and aliphatic carbons of the ethyl and propionate moieties. |
| IR | Functional groups present in the molecule. | Characteristic stretching frequencies for C=O (imide and ester), C-N (imide), and C-O (ester) bonds. |
| HRMS | Precise mass-to-charge ratio and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₃NO₄. |
Chromatographic Separations for Purity Assessment and Quantitative Analysis (HPLC, GC, UPLC, 2D-LC)
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. The choice of method depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for assessing the purity of this compound.
Gas Chromatography (GC) is applicable to volatile and thermally stable compounds. If this compound is sufficiently volatile, GC can be used for its separation and quantification, often with a flame ionization detector (FID).
Two-Dimensional Liquid Chromatography (2D-LC) offers significantly higher resolving power for complex samples by combining two different liquid chromatography separation modes. This technique could be employed for the detailed analysis of impurities in bulk samples of this compound.
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained in a crystalline form, X-ray Crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would yield precise information on bond lengths, bond angles, and intermolecular interactions of this compound, offering a definitive structural confirmation.
Hyphenated Techniques in Research Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique would be invaluable for identifying and quantifying volatile impurities in samples of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of compounds in complex matrices. This method could be used for the trace-level quantification of this compound and its potential metabolites or degradation products in various samples.
Thermal Analysis and Other Biophysical Characterization Methods (e.g., DSC, TGA)
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) is employed to determine the melting point and purity of a crystalline solid. For this compound, a sharp melting endotherm in the DSC thermogram would be indicative of a high-purity crystalline material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can be used to assess the thermal stability of this compound and to determine its decomposition temperature.
| Technique | Information Obtained |
| DSC | Melting point, phase transitions, and purity. |
| TGA | Thermal stability and decomposition temperature. |
Future Research Directions and Translational Perspectives for 2 Phthalimidoethyl Propionate Based Research
Development of Novel Analogs with Tailored Biological Profiles and Improved Specificity
The development of novel analogs of 2-Phthalimidoethyl propionate (B1217596) represents a promising avenue for enhancing therapeutic efficacy and specificity. The phthalimide (B116566) scaffold allows for extensive chemical modification. Future research could focus on substitutions on the phthalimide ring and variations in the ethyl propionate side chain.
Key Research Objectives:
Synthesis of a diverse library of analogs: Systematic modifications could include the introduction of different functional groups on the phthalimide ring to modulate electronic and steric properties.
Structure-Activity Relationship (SAR) studies: These studies would be crucial to identify the chemical features responsible for desired biological activities. For instance, research on other phthalimide derivatives has shown that the nature of the N-substituted alkyl chain can significantly influence anti-inflammatory properties. nih.gov
Improving target specificity: By modifying the core structure, it may be possible to design analogs that interact more specifically with particular biological targets, thereby reducing off-target effects.
| Potential Modification Site | Example Functional Groups | Anticipated Impact on Biological Profile |
| Phthalimide Ring | Nitro, Amino, Halogen | Altered electronic properties, potential for new interactions with biological targets |
| Ethyl Propionate Chain | Isosteric replacements, introduction of bulky groups | Modified lipophilicity, altered metabolic stability |
Exploration of Untapped Therapeutic Applications and Target Identification
The known biological activities of phthalimide and propionate derivatives suggest several potential therapeutic applications for 2-Phthalimidoethyl propionate and its future analogs. Phthalimides have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. derpharmachemica.comelsevierpure.comdntb.gov.ua Propionate is known for its antimicrobial and immune-modulatory properties. nih.gov
Potential Therapeutic Areas:
Anti-inflammatory agents: Given that overproduction of nitric oxide (NO) is a key factor in inflammation, the potential of this compound analogs to suppress NO production could be a primary research focus. nih.govelsevierpure.com
Antimicrobial agents: The phthalimide core has been a scaffold for designing new antimicrobial agents. mdpi.com The propionate moiety also contributes to antimicrobial effects, mainly through intracellular acidification. nih.gov
Anticancer therapeutics: Some novel phthalimide analogs have demonstrated promising anticancer activity against various cancer cell lines. africaresearchconnects.com
Target Identification Strategies:
In silico screening: Computational methods can be used to predict potential biological targets.
Affinity chromatography and mass spectrometry: These techniques can help in identifying the protein targets to which these compounds bind.
Integration with Advanced Drug Delivery Systems (e.g., Polymeric Micelles for Controlled Release)
Advanced drug delivery systems can enhance the therapeutic potential of this compound by improving its solubility, stability, and pharmacokinetic profile. Polymeric micelles are particularly attractive for their ability to encapsulate hydrophobic drugs and provide controlled release. nih.gov
Advantages of Polymeric Micelles:
Enhanced bioavailability: By encapsulating the drug, micelles can protect it from degradation and improve its absorption.
Sustained release: Polymeric micelles can be designed to release the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency. nih.gov
Targeted delivery: The surface of micelles can be functionalized with targeting ligands to direct the drug to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.
| Delivery System | Potential Benefits for this compound |
| Polymeric Micelles | Improved solubility, sustained release, potential for targeted delivery. nih.gov |
| Liposomes | Encapsulation of both hydrophilic and lipophilic analogs, enhanced biodistribution. mdpi.com |
| Nanoparticles | Controlled release, protection from enzymatic degradation. |
| Ethosomes | Enhanced transdermal penetration for topical applications. nih.gov |
Application of Artificial Intelligence and Machine Learning in Predictive Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. These technologies can be applied to the predictive design and optimization of this compound analogs.
Applications of AI and ML:
Predictive modeling: AI algorithms can build models to predict the biological activity, toxicity, and pharmacokinetic properties of new analogs based on their chemical structure.
De novo drug design: Generative AI models can design novel molecular structures with desired properties from scratch.
Optimization of synthesis routes: Machine learning can be used to optimize the chemical synthesis pathways for producing these compounds efficiently.
In silico studies, such as molecular docking, can provide insights into the binding mechanisms of these compounds with their biological targets. nih.govnih.gov This information is invaluable for the rational design of more potent and selective analogs.
Addressing Challenges in Drug Resistance and Targeted Therapeutic Design
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.gov Future research on this compound should explore its potential to overcome existing resistance mechanisms.
Strategies to Combat Drug Resistance:
Combination therapy: Using this compound analogs in combination with existing drugs could create synergistic effects and overcome resistance.
Targeting resistance mechanisms: Research could focus on designing analogs that specifically target the molecular pathways responsible for drug resistance, such as drug efflux pumps. nih.gov
Development of targeted therapies: By identifying the specific molecular targets of these compounds, it will be possible to design highly targeted therapies that are effective against resistant strains or tumors.
Q & A
Q. How can researchers establish structure-property relationships for this compound analogs to guide drug design?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Crystallographic Data : Analyze Cambridge Structural Database (CSD) entries to identify common packing motifs influencing solubility.
- Thermodynamic Profiling : Measure ΔG of solvation (via shake-flask solubility assays) to predict bioavailability.
Publish datasets in FAIR-compliant repositories for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
